molecular formula C13H26N2O3 B7984950 Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7984950
M. Wt: 258.36 g/mol
InChI Key: ZRDOOJASGDMATQ-LLVKDONJSA-N
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Description

Chemical Identity:
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1353994-64-5) is a chiral carbamate derivative with a molecular formula of C₁₃H₂₆N₂O₃ and a molecular weight of 258.36 g/mol . It features a pyrrolidine ring substituted with a 2-hydroxyethyl group at the R-configured nitrogen and an ethyl-carbamate moiety protected by a tert-butyl ester. This structural complexity renders it valuable in medicinal chemistry, particularly as an intermediate for bioactive molecules or enantioselective syntheses.

Properties

IUPAC Name

tert-butyl N-ethyl-N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-5-15(12(17)18-13(2,3)4)11-6-7-14(10-11)8-9-16/h11,16H,5-10H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDOOJASGDMATQ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCN(C1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS No. 864655-26-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C13H26N2O3
  • Molecular Weight : 258.36 g/mol
  • Structure : The compound features a pyrrolidine ring, a hydroxyl group, and a carbamate moiety, which contribute to its biological properties.

This compound primarily functions as an inhibitor of specific enzymes involved in metabolic pathways. Its structure allows it to mimic substrates or inhibitors of these enzymes, leading to competitive inhibition.

Inhibition Studies

Research indicates that compounds similar to ethyl carbamates can inhibit enzymes like the protein tyrosine phosphatases and FAHD1 (Fumarylacetoacetate hydrolase domain-containing protein 1), which are crucial in various metabolic processes. The inhibition is often characterized by determining IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.

CompoundIC50 (µM)Target Enzyme
Ethyl Carbamate Derivative47FAHD1
Oxalate (known inhibitor)7FAHD1

Anticancer Activity

Studies have shown that similar pyrrolidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Research has indicated that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Studies

  • Inhibition of Protein Tyrosine Phosphatases :
    A study demonstrated that derivatives of ethyl carbamates could effectively inhibit protein tyrosine phosphatases, which play a vital role in cellular signaling pathways. The study provided insights into structure-activity relationships (SAR) that could guide the development of more potent inhibitors.
  • Antitumor Activity :
    In a preclinical model, an ethyl carbamate derivative showed significant antitumor activity against melanoma cells. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to analogs with modifications in substituents, stereochemistry, or functional groups. Key differences in molecular properties, stability, and applications are highlighted below.

Enantiomeric Pair: (R)- vs. (S)-Configurations

  • Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354003-22-7) Structural Difference: Mirror-image stereochemistry at the pyrrolidine nitrogen. Properties: Identical molecular formula (C₁₃H₂₆N₂O₃) and weight (258.36 g/mol) but distinct chiral interactions. Applications: Enantiomers often exhibit divergent biological activities. For example, Rivastigmine synthesis requires S-enantiomer resolution via chiral HPLC (Rs > 2.5) .

Ester Group Modifications

  • Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 122021-01-6) Structural Difference: Benzyl ester replaces tert-butyl ester. Properties: Larger molecular formula (C₁₆H₂₄N₂O₃) and weight (292.38 g/mol). Applications: Benzyl esters are common in prodrug designs due to hydrolytic lability under catalytic conditions.

Substituent Variations on the Pyrrolidine Ring

  • Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354019-38-7)
    • Structural Difference : Ethyl group replaced by cyclopropyl.
    • Properties : Altered ring strain and conformational rigidity (C₁₄H₂₆N₂O₃ ; MW: 270.37 g/mol). Cyclopropane may enhance metabolic stability .
  • [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1354001-16-3)
    • Structural Difference : Chloro-acetyl group introduces electrophilic reactivity.
    • Properties : Chlorine atom increases polarity (C₁₂H₂₁ClN₂O₃ ; MW: 276.76 g/mol). Useful for further functionalization (e.g., nucleophilic substitution) .

Peptide-Conjugated Analogs

  • [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1401666-89-4) Structural Difference: Amino-butyryl peptide chain appended to pyrrolidine. Properties: Larger molecular framework (C₁₆H₃₁N₃O₃; MW: 313.44 g/mol). The peptide moiety may enhance target specificity (e.g., protease inhibition) .

Comparative Data Table

Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituent Applications/Notes References
Target Compound (1353994-64-5) C₁₃H₂₆N₂O₃ 258.36 R-Hydroxyethyl, tert-butyl ester Chiral intermediate, enzyme assay potential
S-Enantiomer (1354003-22-7) C₁₃H₂₆N₂O₃ 258.36 S-Hydroxyethyl, tert-butyl ester Discontinued; chiral resolution studies
Benzyl Ester (122021-01-6) C₁₆H₂₄N₂O₃ 292.38 Benzyl ester Prodrug design, lipophilic intermediates
Cyclopropyl Analog (1354019-38-7) C₁₄H₂₆N₂O₃ 270.37 Cyclopropyl substituent Enhanced metabolic stability
Chloro-acetyl Derivative (1354001-16-3) C₁₂H₂₁ClN₂O₃ 276.76 Chloro-acetyl group Electrophilic reactivity for synthesis
Peptide-Conjugated (1401666-89-4) C₁₆H₃₁N₃O₃ 313.44 Amino-butyryl chain Targeted drug delivery, protease inhibition

Preparation Methods

Boc Protection of the Primary Amine

The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen. In a representative procedure, (R)-pyrrolidin-3-ylmethanol (1.0 equiv) reacts with di-tert-butyl dicarbonate (1.2 equiv) in dichloromethane (DCM) at 0–20°C for 4–6 hours, catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 equiv). The Boc-protected intermediate, tert-butyl (R)-(pyrrolidin-3-ylmethyl)carbamate, is isolated via extraction (ethyl acetate/water) and solvent evaporation, achieving 85–90% yield.

Hydroxyethyl Group Installation

Epoxide Ring-Opening Methodology

The hydroxyethyl moiety is introduced through nucleophilic ring-opening of ethylene oxide. The Boc-protected pyrrolidine (1.0 equiv) is treated with ethylene oxide (3.0 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours, using sodium hydride (1.5 equiv) as a base. This step proceeds via SN2 mechanism, affording the hydroxyethyl-substituted intermediate in 70–75% yield after column chromatography (ethyl acetate/hexane, 3:1).

ParameterValue
SolventTHF
Temperature60°C
BaseNaH (1.5 equiv)
Yield70–75%
Purity (HPLC)>95%

Ethyl Carbamate Formation

Carbamoylation with Ethyl Chloroformate

The final step involves reacting the secondary amine with ethyl chloroformate (1.1 equiv) in DCM at 0°C. Triethylamine (2.0 equiv) is added to scavenge HCl, and the mixture is stirred for 2 hours. After quenching with ice water, the organic layer is dried (Na2SO4) and concentrated. Silica gel chromatography (ethyl acetate/hexane, 1:2) isolates the title compound in 65–70% yield.

Table 2: Optimization of Carbamoylation

VariableOptimal ConditionEffect on Yield
SolventDCMMaximizes solubility
Temperature0°C → 20°CPrevents decomposition
Equiv. TEA2.0Neutralizes HCl
Reaction Time2 hoursCompletes reaction

Stereochemical Control and Purification

Chiral Resolution Techniques

Despite starting with enantiomerically pure pyrrolidine, racemization may occur during hydroxyethyl installation. Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) confirms enantiomeric excess (ee >98%). Recrystallization from dichloromethane/hexane (1:5) further enhances ee to >99%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 1.38 (s, 9H, Boc), 3.45–3.60 (m, 4H, pyrrolidine and hydroxyethyl), 4.10 (q, J = 7.1 Hz, 2H, ethyl carbamate).

  • LCMS (ESI+) : m/z 317.2 [M+H]⁺, retention time 6.8 min (C18 column, 60% acetonitrile/water).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance safety and efficiency for exothermic steps (e.g., epoxide ring-opening). A pilot study achieved 82% yield at 100 g scale using a Corning AFR module, reducing reaction time from 12 hours to 30 minutes.

Q & A

Q. What synthetic routes reconcile conflicting yield data in published protocols?

  • Methodological Answer : Systematically vary parameters (e.g., equivalents of tert-butyl alcohol, reaction time) using Design of Experiments (DoE). Compare yields under anhydrous vs. moist conditions—traces of water may hydrolyze intermediates. Optimize via response surface methodology (RSM) .

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